
3-Methyl-5-(3-pyridyl)isoxazole
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Overview
Description
3-Methyl-5-(pyridin-3-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridin-3-yl)isoxazole can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(pyridin-3-yl)isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of microwave-assisted synthesis and catalyst-free methods has been explored to enhance the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution on Pyridine Ring
The pyridine moiety undergoes electrophilic substitution under controlled conditions. Reactivity is directed by the electron-deficient nature of the pyridine ring and steric effects from the isoxazole substituent.
Mechanistic Insight : The 3-pyridyl group directs electrophiles to positions para or meta to the isoxazole attachment due to combined electronic and steric effects.
Nucleophilic Substitution on Isoxazole Ring
The isoxazole ring participates in nucleophilic reactions at positions activated by electron-withdrawing effects of the pyridyl group.
Reaction | Conditions | Products | References |
---|---|---|---|
Amination | NH₃/EtOH, 100°C, 12 hrs | 4-Amino-3-methyl-5-(3-pyridyl)isoxazole | |
Halogenation | PCl₅, reflux, 3 hrs | 4-Chloro-3-methyl-5-(3-pyridyl)isoxazole |
Key Limitation : Low regioselectivity is observed due to competing reactivity at C-4 and C-5 positions .
Oxidation Reactions
Oxidative transformations target the methyl group and heterocyclic rings.
Reaction | Conditions | Products | References |
---|---|---|---|
Methyl → Carboxylic Acid | KMnO₄/H₂SO₄, 80°C, 6 hrs | 5-(3-Pyridyl)isoxazole-3-carboxylic acid | |
Ring Oxidation | mCPBA, CH₂Cl₂, RT, 24 hrs | Epoxy-isoxazole intermediates |
Yield Data : Methyl oxidation achieves 72–85% yield, while ring oxidation produces unstable intermediates requiring immediate stabilization .
Reduction Reactions
Selective reduction of the isoxazole or pyridine ring is feasible.
Selectivity : Pd/C preferentially reduces the isoxazole ring, while Ra-Ni targets the pyridine ring .
Cross-Coupling Reactions
The pyridyl group facilitates transition metal-catalyzed couplings.
Scope : Boronic acids with electron-donating groups (e.g., –OMe) achieve >90% conversion .
Functionalization of Methyl Group
The C-3 methyl group undergoes selective transformations.
Reaction | Conditions | Products | References |
---|---|---|---|
Bromination | NBS, AIBN, CCl₄, 80°C | 3-Bromomethyl-5-(3-pyridyl)isoxazole | |
Hydroxylation | SeO₂, dioxane/H₂O, 100°C | 3-Hydroxymethyl-5-(3-pyridyl)isoxazole |
Applications : Brominated derivatives serve as intermediates for nucleophilic substitutions .
Stability Under Acidic/Basic Conditions
The compound’s stability is critical for synthetic applications.
Condition | Observation | Degradation Pathway | References |
---|---|---|---|
1M HCl, reflux | Complete decomposition in 2 hrs | Isoxazole ring hydrolysis to β-ketonitrile | |
1M NaOH, RT | Stable for 24 hrs | No reaction |
Recommendation : Avoid prolonged exposure to strong acids to prevent ring cleavage.
Scientific Research Applications
Antitumor Activity
Research has shown that isoxazole derivatives, including 3-Methyl-5-(3-pyridyl)isoxazole, exhibit notable antitumor properties. Several studies have synthesized various isoxazole compounds and evaluated their cytotoxic effects against different cancer cell lines.
- Mechanism of Action : Isoxazoles can act as inhibitors of cyclooxygenase enzymes, which are implicated in cancer progression. For instance, derivatives have been designed to selectively inhibit COX-1, leading to reduced tumor growth in ovarian cancer cell lines (OVCAR-3) .
-
Case Studies :
- Compound Evaluation : A study synthesized N-phenyl-5-carboxamidyl isoxazoles that showed significant cytotoxicity against colon cancer cells, with one compound exhibiting an IC50 value of 2.5 µg/mL .
- FLT3 Inhibition : Another series of isoxazole derivatives were identified as FLT3 inhibitors, leading to complete tumor regression in xenograft models of acute myeloid leukemia .
Compound | Cancer Type | IC50 Value (µg/mL) | Mechanism |
---|---|---|---|
N-phenyl-5-carboxamidyl isoxazole | Colon Cancer | 2.5 | COX Inhibition |
FLT3 inhibitor derivative | Acute Myeloid Leukemia | N/A | FLT3 Inhibition |
Antimicrobial Properties
The antimicrobial potential of isoxazole derivatives has been extensively studied, with promising results against various bacterial strains.
- Bacterial Activity : Isoxazoles have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. A hybrid compound synthesized from triazole and isoxazole showed bactericidal effects with a minimum inhibitory concentration (MIC) of 15 mg/mL for E. coli .
-
Case Studies :
- Antibacterial Screening : A series of 5-(heteroaryl)isoxazoles were evaluated for their antibacterial properties, revealing significant activity against multiple strains including S. aureus and P. aeruginosa .
- Hybrid Compounds : Novel isoxazole-triazole hybrids exhibited enhanced antibacterial activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents .
Compound Type | Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|---|
Isoxazole derivative | E. coli ATCC 25922 | 15 | Bactericidal |
Isoxazole-triazole hybrid | P. aeruginosa | 30 | Bacteriostatic |
Neuropharmacological Applications
Isoxazoles are also being explored for their neuropharmacological effects, particularly as potential ligands for nicotinic receptors.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyridin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(pyridin-2-yl)isoxazole
- 3-Methyl-5-(pyridin-4-yl)isoxazole
- 5-Methyl-3-(pyridin-3-yl)isoxazole
Uniqueness
3-Methyl-5-(pyridin-3-yl)isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
3-Methyl-5-(3-pyridyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews various studies focusing on its antibacterial, anticancer, and immunosuppressive properties, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound this compound features a pyridine ring, which is known for enhancing biological activity through improved pharmacokinetic properties. The synthesis of this compound typically involves the reaction of substituted isoxazoles with various reagents to yield the target structure.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of isoxazole derivatives, including this compound. For instance, a series of derivatives synthesized from 3-(3-pyridyl)-2-oxazolidinone exhibited broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. One study reported a minimum inhibitory concentration (MIC) of 16 μg/mL for a related compound against Bacillus subtilis, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Isoxazole Derivatives
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Related Compound 12e | Bacillus subtilis | 16 |
Other Derivative | Streptococcus pneumoniae | TBD |
Anticancer Activity
Research has also indicated that isoxazole derivatives possess anticancer properties. A study focusing on a series of 3,5-diaryl isoxazoles demonstrated significant cytotoxic effects against human cancer cell lines, particularly prostate cancer cells (PC3). The selectivity index for one derivative was comparable to that of established chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 2: Anticancer Activity of Isoxazole Derivatives
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | PC3 | TBD | TBD |
Diaryl Isoxazole 26 | PC3 | TBD | Comparable to 5-FU |
Immunosuppressive Properties
The immunosuppressive effects of isoxazole derivatives have been explored in various models. A notable study examined the ability of these compounds to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly suppressed lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production, suggesting potential applications in autoimmune diseases .
Table 3: Immunosuppressive Activity
Compound | Model | Effect on PBMC Proliferation | TNF-α Production Inhibition |
---|---|---|---|
5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamide | PBMCs | Significant inhibition | Strong inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding mechanisms of isoxazole derivatives with their biological targets. For example, docking simulations revealed that specific substitutions on the isoxazole ring enhance binding affinity to bacterial ribosomes, which is crucial for their antibacterial activity .
Q & A
Basic Research Questions
Q. What synthetic strategies ensure regioselectivity in the preparation of 3-methyl-5-(3-pyridyl)isoxazole?
- Methodological Answer : Regioselective synthesis can be achieved via condensation reactions using precursors like 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one under controlled pH and temperature conditions. For example, heteroaryl-substituted isoxazoles are synthesized by reacting pyridyl aldehydes with nitroalkanes in the presence of hydroxylamine, followed by cyclization under acidic or basic conditions . Alternative approaches involve Schiff base intermediates or oxime derivatives to direct regiochemistry, as demonstrated in analogous isoxazole syntheses .
Q. How can structural characterization of this compound be optimized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use 2D NMR (e.g., 1H-13C HSQC) to resolve overlapping signals from the pyridyl and isoxazole rings.
- X-ray crystallography : For unambiguous confirmation of regiochemistry and stereoelectronic effects, as applied to related thiophene-based isoxazoles .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
Q. What in vitro biological screening models are suitable for initial evaluation of bioactivity?
- Methodological Answer : Prioritize receptor-binding assays and enzyme inhibition studies:
- Neuroactivity : Test affinity for nicotinic acetylcholine receptors (nAChRs) using radioligand displacement assays, as done for ABT-418, a structurally similar isoxazole derivative .
- Anti-inflammatory activity : Use carrageenan-induced edema models in rodents to assess COX-2 inhibition, following protocols for 3-phenyl-5-furan isoxazole derivatives .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and DFT calculations to model interactions:
- Docking studies : Use crystal structures of target proteins (e.g., nAChRs) to analyze π-π stacking and hydrogen bonding with the pyridyl/isoxazole moieties .
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How can discrepancies in synthetic yields of this compound be resolved?
- Methodological Answer : Address variability by optimizing reaction parameters:
- Catalyst screening : Test bases (e.g., K2CO3) or acids (e.g., HCl) to improve cyclization efficiency.
- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to minimize side reactions .
- Purification : Use column chromatography with gradient elution (hexane/EtOAc) to isolate pure regioisomers .
Q. What are the photodissociation pathways of this compound under UV irradiation?
- Methodological Answer : Use Laval flow experiments coupled with laser-induced fluorescence (LIF) to track dissociation products. Isoxazole derivatives typically undergo ring-opening to form nitrile or ketene intermediates, with branching ratios dependent on excitation wavelength .
Q. How can metabolite profiling of this compound in biological matrices be standardized?
- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (ISTDs) for quantification:
- ISTD selection : Use deuterated analogs (e.g., d3-3-methyl-5-(3-pyridyl)isoxazole) to correct for matrix effects .
- Data processing : Apply software like TraceFinder 3.0 for peak integration and retention time alignment .
Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound?
- Methodological Answer : Use transgenic mice or zebrafish models to evaluate cognitive enhancement or anxiolytic activity:
- Memory retention : Morris water maze tests, as validated for ABT-418 .
- Anxiety : Elevated plus maze assays with dose-response profiling .
Q. Technical Challenges and Solutions
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via periodic HPLC-UV analysis .
Q. What advanced techniques validate crystal packing and intermolecular interactions?
- Methodological Answer : Perform Hirshfeld surface analysis to quantify hydrogen bonding and van der Waals interactions. Compare with DFT-optimized crystal structures to identify lattice stabilization forces .
Properties
CAS No. |
85903-38-4 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3 |
InChI Key |
RNJOAVAFFYZWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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